2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-4-2-3-5-9(8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJVZZRHZYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2-Methylphenylacetonitrile Derivatives
A foundational approach involves the hydrolysis of nitrile precursors under acidic conditions. For example, 2-methylphenylacetonitrile undergoes hydrolysis in concentrated sulfuric acid (30–70% w/w) at 90–150°C to yield intermediate carboxylic acids. While this method originally targeted methylphenyl acetic acid, modifications for the target compound involve introducing the sulfanyl and carbamoyl groups post-hydrolysis.
Key Steps:
- Nitrile Hydrolysis :
- React 2-methylphenylacetonitrile with H₂SO₄ (50–70%) at 110°C for 6–8 hours.
- Neutralize with NaOH (pH 7.5–10) to isolate the carboxylic acid intermediate.
- Carbamoylation :
- Treat the intermediate with methyl chloroacetate in the presence of triethylamine to introduce the carbamoyl group.
- Sulfanyl Incorporation :
Table 1: Reaction Conditions for Nitrile Hydrolysis
| Parameter | Optimal Range | Yield (%) | Purity (GC) |
|---|---|---|---|
| H₂SO₄ Concentration | 50–70% | 85–90 | 99.6–99.8 |
| Temperature | 110–130°C | 88 | 99.7 |
| Reaction Time | 6–8 hours | 87 | 99.5 |
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production leverages automated reactors to enhance reproducibility. A patent describes a continuous process where 2-methylphenylcarbamoyl chloride reacts with sulfanylacetic acid derivatives in a tubular reactor.
Process Overview:
- Reactor Setup : Stainless steel reactor with temperature zones (80–120°C).
- Feedstock Ratio : 1:1.2 molar ratio of carbamoyl chloride to mercaptoacetic acid.
- Catalyst : Tetrabutylammonium bromide (0.5–1 mol%) to accelerate nucleophilic substitution.
Table 2: Industrial Process Metrics
| Metric | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | +12% |
| Pressure | 1–2 atm | ±5% |
| Catalyst Loading | 0.7 mol% | +18% |
Purification and Isolation
Activated Carbon Adsorption
Crude product purification involves dissolving the acid in alkaline solution (pH 8–9) and treating with activated carbon (1–5% w/w) at 50–90°C. Filtration removes impurities, followed by acidification to pH 2–4 with HCl to precipitate the product.
Table 3: Purification Efficiency
| Step | Purity Increase (%) | Yield Loss (%) |
|---|---|---|
| Carbon Adsorption | 97 → 99.5 | 3–5 |
| Recrystallization | 99.5 → 99.9 | 8–10 |
Mechanistic Insights
Nucleophilic Substitution Dynamics
The sulfanyl group’s nucleophilicity drives the reaction with carbamoyl chlorides. Kinetic studies reveal second-order dependence on both reactants, with activation energies of ~45 kJ/mol. Side reactions, such as over-oxidation to sulfones, are mitigated by maintaining inert atmospheres.
Critical Parameters:
- Temperature Control : Exceeding 130°C promotes decarboxylation.
- Solvent Choice : Toluene minimizes byproduct formation compared to THF.
Comparative Analysis of Methods
Table 4: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nitrile Hydrolysis | 85–90 | 99.6–99.8 | High |
| Continuous Flow | 92–95 | 99.8–99.9 | Very High |
| Batch Carbamoylation | 78–82 | 98.5–99.2 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid, also known as 2-[(2-methylphenyl)carbamoyl]methyl sulfanyl acetic acid, is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential therapeutic applications. The following sections detail its scientific research applications, supported by case studies and data.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid in anticancer therapies. For instance, a series of sulfonamide derivatives were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Some derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.6 µM to 11.0 µM, indicating a promising avenue for further exploration of related compounds .
2. Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit protein interactions that are crucial in cancer progression. For example, studies on sulfamoyl benzamidothiazole derivatives indicated that modifications to the sulfur-containing moiety can enhance the activation of NF-κB pathways, which are often dysregulated in cancers . This suggests that derivatives of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid could be designed to target similar pathways.
Structure-Activity Relationship Studies
1. Molecular Hybridization
Research into molecular hybrids has shown that combining different pharmacophores can lead to enhanced biological activity. The design of hybrid molecules incorporating thiazole and sulfonamide structures has demonstrated improved anticancer efficacy . Such approaches could be applied to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid to develop new therapeutic agents.
2. Synthesis and Characterization
The synthesis of compounds related to 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid often involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity . These methods are essential for understanding the relationship between structure and biological activity.
Case Studies
Mechanism of Action
The mechanism of action of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of oxidative stress, inhibition of microbial growth, or interference with inflammatory processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid with analogous compounds:
Physicochemical Properties and Reactivity
- Acidity : The target compound’s pKa (~3.8) is higher than sulfamoyl derivatives (e.g., ~3.0 in ) due to the weaker electron-withdrawing effect of the sulfanyl group vs. sulfamoyl.
- Lipophilicity : The dichlorobenzyl analog has a higher logP (~3.5) due to chlorine atoms, enhancing membrane permeability but reducing aqueous solubility.
- Stability : Sulfanyl groups in the target compound and are prone to oxidation, forming sulfoxides/sulfones, whereas the thiadiazole in offers greater stability.
Biological Activity
2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound features a sulfanyl group, a carbamoyl moiety, and an acetic acid functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfanyl group makes it particularly reactive in biological systems, potentially interacting with various biomolecules.
The biological activity of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies indicate potential activity against various microbial strains.
- Modulation of Oxidative Stress : The compound may influence oxidative stress pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial activity:
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays using human chondrosarcoma cells showed that it could reduce NF-κB activation, a key transcription factor in inflammatory responses. The following table summarizes the findings from these studies:
| Treatment Condition | NF-κB Activation (% of Control) |
|---|---|
| Control | 100% |
| Compound Treatment (5 μM) | 40% |
This data suggests that 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid may serve as a potential therapeutic agent in conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the sulfanyl group have been shown to influence potency and selectivity. For instance:
- Substituents on the Phenyl Ring : Electron-donating groups enhance antimicrobial activity.
- Sulfanyl Group Modifications : Alterations can affect the compound's reactivity and interaction with biological targets.
Case Studies
- Anticancer Activity : A study evaluated the effects of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid on various cancer cell lines, including colon carcinoma (HCT-15). Results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.
- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Toxicological Assessment : Toxicity studies revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
Q & A
Q. How can researchers optimize the synthesis of 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions . Monitor intermediates via thin-layer chromatography (TLC) and adjust reaction times to minimize side products like sulfoxide derivatives, which may form under oxidative conditions.
Q. What purification techniques are most effective for isolating 2-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid from complex reaction mixtures?
Methodological Answer: Combine recrystallization (using ethanol/water mixtures) with reverse-phase HPLC to separate polar byproducts. Gradient elution with acetonitrile/water (0.1% formic acid) enhances resolution of sulfanyl-containing analogs. Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic methods are suitable for characterizing the structural integrity of this compound?
Methodological Answer: Employ 1H/13C NMR to verify the carbamoyl and sulfanyl moieties: the methylene protons adjacent to sulfur typically resonate at δ 3.2–3.5 ppm, while the aromatic protons from the 2-methylphenyl group appear as a multiplet at δ 6.8–7.2 ppm. Complement with FT-IR to confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 2–10) at 25°C and 40°C. Use HPLC-UV to track degradation products, such as hydrolyzed carbamoyl derivatives. For light-sensitive thioether bonds, store samples in amber vials under inert gas (e.g., argon) .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms of sulfanyl-acetic acid derivatives in nucleophilic substitutions?
Methodological Answer: Apply density functional theory (DFT) to model transition states and activation energies for sulfanyl group participation. Compare computed IR spectra with experimental data to validate intermediates. Tools like Gaussian or ORCA can simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
Methodological Answer: Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotational barriers) from static structural anomalies. If crystallinity permits, use single-crystal X-ray diffraction to unambiguously assign stereochemistry, as demonstrated for structurally similar sulfanyl-acetic acid derivatives .
Q. What in vitro assays are appropriate for probing the biological activity of this compound against enzyme targets?
Methodological Answer: Design fluorescence-based enzymatic assays (e.g., using trypsin or carbonic anhydrase) to measure inhibition constants (Ki). Monitor competitive binding via surface plasmon resonance (SPR) to assess affinity. Include controls with scrambled derivatives to confirm specificity for the carbamoyl-sulfanyl motif .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Synthesize analogs with modified aryl (e.g., chloro, nitro substituents) or sulfanyl (e.g., methylsulfonyl) groups. Evaluate their physicochemical properties (logP, pKa) via HPLC-derived hydrophobicity indices and correlate with in vitro activity. Molecular docking (AutoDock Vina) can prioritize candidates with optimal binding to target pockets .
Notes on Data Interpretation
- Contradictory Solubility Data : Discrepancies may arise from polymorphic forms. Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous states .
- Unexpected Byproducts : For reactions yielding nitro or thiol derivatives (via redox pathways), employ LC-MS/MS with isotopic labeling to trace reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
